4-Cyclopropoxy-N-methyl-6-nitropicolinamide
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Overview
Description
4-Cyclopropoxy-N-methyl-6-nitropicolinamide is a chemical compound with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol . It contains a cyclopropoxy group, a nitro group, and a picolinamide structure, making it a compound of interest in various fields of research and industry.
Chemical Reactions Analysis
4-Cyclopropoxy-N-methyl-6-nitropicolinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various solvents. Major products formed from these reactions include amine derivatives and substituted picolinamides.
Scientific Research Applications
4-Cyclopropoxy-N-methyl-6-nitropicolinamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-6-nitropicolinamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
4-Cyclopropoxy-N-methyl-6-nitropicolinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-6-nitropicolinamide: This compound lacks the N-methyl group but shares similar structural features and chemical properties.
N-methyl-6-nitropicolinamide: This compound lacks the cyclopropoxy group but retains the nitro and picolinamide structures. The uniqueness of this compound lies in its combination of the cyclopropoxy, nitro, and N-methyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O4 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-6-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c1-11-10(14)8-4-7(17-6-2-3-6)5-9(12-8)13(15)16/h4-6H,2-3H2,1H3,(H,11,14) |
InChI Key |
CLUDVRNKJMARKB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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